molecular formula C27H25N3O2 B11422067 4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11422067
M. Wt: 423.5 g/mol
InChI Key: HIKROLMARGZXTK-UHFFFAOYSA-N
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Description

4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Functionalization of the pyrazole ring: Introduction of the ethylphenyl, hydroxyphenyl, and phenylethyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction might lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

    Drug development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry

    Material science:

Mechanism of Action

The mechanism of action of 4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(4-ISOPROPYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H25N3O2/c1-2-18-12-14-20(15-13-18)26-23-24(21-10-6-7-11-22(21)31)28-29-25(23)27(32)30(26)17-16-19-8-4-3-5-9-19/h3-15,26,31H,2,16-17H2,1H3,(H,28,29)

InChI Key

HIKROLMARGZXTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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